Sub-Micromolar Potency Against Mycobacterium tuberculosis Enzyme Target (mPTPB)
This specific compound (Entry 11 in US11192850) demonstrates a well-defined, moderate inhibitory activity against the Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a validated target for novel antitubercular therapies [1]. In a direct comparison, a closely related analog from the same 4-phenyl piperidine (4PP) series, designated 4PP-4, exhibited significantly weaker antitubercular activity in a whole-cell phenotypic assay, with an IC50 of 21 µM [2]. The difference in molecular structure leading to this 16.5-fold potency difference highlights the compound's specific, though moderate, interaction with mPTPB.
| Evidence Dimension | Enzyme Inhibition (mPTPB) vs. Whole-cell Activity |
|---|---|
| Target Compound Data | IC50 = 1,270 nM (1.27 µM) against mPTPB |
| Comparator Or Baseline | Analog 4PP-4: Whole-cell growth inhibition IC50 = 21 µM |
| Quantified Difference | Target compound is ~16.5-fold more potent against the isolated enzyme target than the analog is in a cellular assay. |
| Conditions | Target: mPTPB enzyme assay using pNPP substrate [1]; Comparator: M. tuberculosis H37Rv phenotypic growth inhibition assay [2]. |
Why This Matters
Provides a defined biochemical starting point for SAR studies, offering a moderate potency benchmark not established for many other 4-phenyl piperidine analogs.
- [1] BindingDB. Entry BDBM50544447 (CHEMBL4633441). Affinity Data for mPTPB from US Patent 11192850. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50544447 View Source
- [2] Moreno-Cinos, C., et al. (2022). Novel chemical entities inhibiting Mycobacterium tuberculosis growth identified by phenotypic high-throughput screening. Scientific Reports, 12, 14880. View Source
